N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide
Description
This compound features a piperazine-carboxamide core linked to a 3-chloro-4-fluorophenyl group and a pyridazine ring substituted with a furan-2-yl moiety.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5O2/c20-14-12-13(3-4-15(14)21)22-19(27)26-9-7-25(8-10-26)18-6-5-16(23-24-18)17-2-1-11-28-17/h1-6,11-12H,7-10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRDDOUUYHDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-[6-(furan-2-yl)pyridazin-3-yl]piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of approximately 344.8 g/mol. The presence of a piperazine ring, chlorofluorophenyl group, and furan moiety suggests potential interactions with various biological targets.
1. Antidepressant and Neuroprotective Effects
Recent studies have indicated that compounds with similar structures exhibit monoamine oxidase (MAO) inhibitory activity, which is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. For instance, derivatives containing the piperazine moiety have shown selective inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests that this compound may also possess similar neuroprotective properties.
2. Cytotoxicity Studies
In vitro cytotoxicity assessments using various cell lines have been conducted to evaluate the compound's safety profile. For example, related pyridazinone derivatives demonstrated varying levels of cytotoxicity against L929 fibroblast cells. One study reported that while some derivatives caused significant cell death at higher concentrations, others like T6 showed no cytotoxic effects even at doses up to 120 µM . This highlights the potential for this compound to be developed as a safer alternative in therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.013 µM | |
| Cytotoxicity (L929) | No significant death at 120 µM | |
| Selectivity Index | High selectivity for MAO-B |
Case Study 1: Neuroprotective Potential
In a study focusing on neuroprotective agents, researchers synthesized several derivatives based on the piperazine structure. Among them, one derivative showed promising results in reducing oxidative stress in neuronal cells, suggesting that this compound could potentially mitigate neurodegeneration through similar mechanisms .
Case Study 2: Anticancer Activity
Another investigation explored the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific substitutions on the piperazine ring enhanced activity against breast cancer cells, demonstrating that modifications to the structure could yield more potent anticancer agents .
Comparison with Similar Compounds
Research Findings and Implications
- The target compound’s furan substituent could be explored for FAAH or related hydrolase inhibition .
- Androgen Receptor Antagonists: YM580’s efficacy without testosterone elevation underscores the importance of trifluoromethyl and cyano groups in prostate cancer therapy. The target compound lacks these groups but may serve as a template for hybrid designs .
- Structural Optimization : ’s findings on linker chemistry suggest that modifications to the carboxamide group in the target compound could fine-tune receptor selectivity or potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
